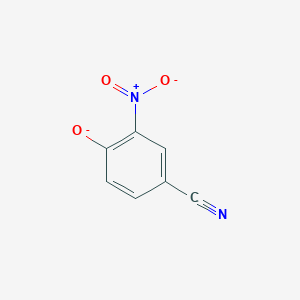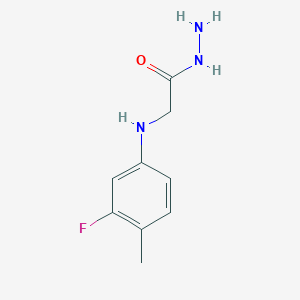
2-(3-Fluoro-4-methylanilino)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-4-methylanilino)acetohydrazide is a chemical compound with the molecular formula C9H12FN3O It is a derivative of aniline, characterized by the presence of a fluoro group at the 3-position and a methyl group at the 4-position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methylanilino)acetohydrazide typically involves the reaction of 3-fluoro-4-methylaniline with acetohydrazide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general synthetic route can be summarized as follows:
Starting Materials: 3-Fluoro-4-methylaniline and acetohydrazide.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: The 3-fluoro-4-methylaniline is dissolved in the solvent, and acetohydrazide is added slowly with continuous stirring. The mixture is then heated under reflux for several hours.
Isolation: After the reaction is complete, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methylanilino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluoro and methyl groups on the aniline ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitro compounds.
Reduction: Reduced amines or hydrazines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(3-Fluoro-4-methylanilino)acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methylanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The fluoro and methyl groups on the aniline ring play a crucial role in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: A precursor in the synthesis of 2-(3-Fluoro-4-methylanilino)acetohydrazide.
Acetohydrazide: Another precursor used in the synthesis.
Other Aniline Derivatives: Compounds with similar structures but different substituents on the aniline ring.
Uniqueness
This compound is unique due to the presence of both fluoro and methyl groups on the aniline ring, which confer specific chemical and biological properties
Properties
CAS No. |
2554-15-6 |
|---|---|
Molecular Formula |
C9H12FN3O |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-(3-fluoro-4-methylanilino)acetohydrazide |
InChI |
InChI=1S/C9H12FN3O/c1-6-2-3-7(4-8(6)10)12-5-9(14)13-11/h2-4,12H,5,11H2,1H3,(H,13,14) |
InChI Key |
BLYHZFYCZPNOAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(=O)NN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B14752979.png)
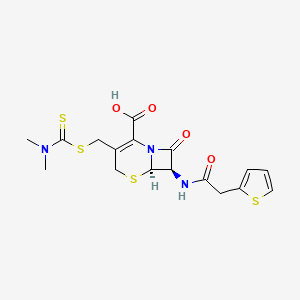
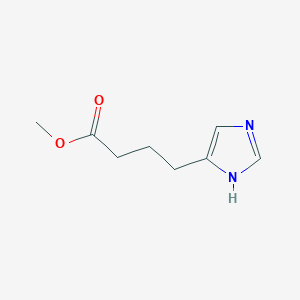
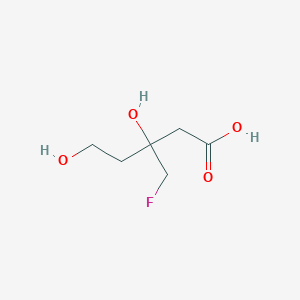
![2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene](/img/structure/B14753013.png)
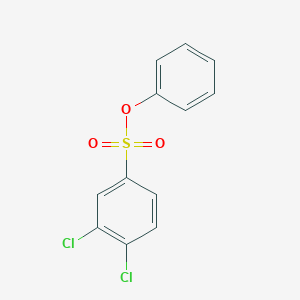
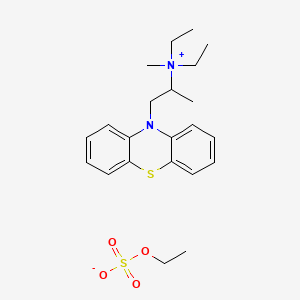
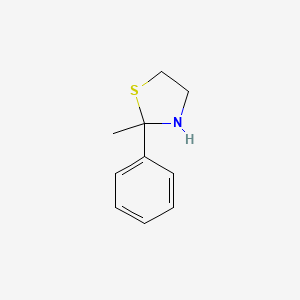

![7,12a,14a-Trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B14753029.png)
![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B14753035.png)
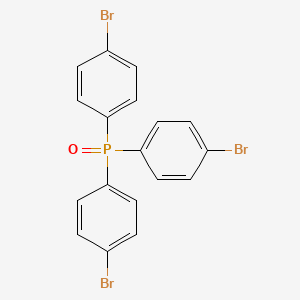
![[1,4]Dithiino[2,3-d]thiepine](/img/structure/B14753049.png)
